molecular formula C15H10N4O2S B1225340 7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone

7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone

Cat. No. B1225340
M. Wt: 310.3 g/mol
InChI Key: YTXIFHZCLNEEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidinethiones, including derivatives of 7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone, have shown wide biological and pharmaceutical activities. They have been particularly noted for their antiviral activity, including inhibiting the production of hepatitis B virus (HBV), and have demonstrated in vitro insulin-mimetic properties. Their transformation into fused bi- and tri-cyclic heterocyclic compounds has expanded their biological activity profile (Salem et al., 2008).

Chemotherapeutic Applications

  • The synthesis of new thiazolo[3,2-a]pyrimidinones and their derivatives has been explored, which could have implications in chemotherapeutic applications. These compounds have been studied for their potential cytotoxic activity against various cancer cell lines, showing promising results in preliminary screenings (Abbas et al., 2015).

Antimicrobial and Antioxidant Activities

  • Thiazolo[3,2-a]pyrimidinones have been investigated for their antimicrobial and antioxidant properties. Synthesized compounds have been shown to exhibit significant activity against various microbial strains, suggesting their potential as antimicrobial agents. Additionally, some derivatives have demonstrated antioxidant effects, which could be beneficial in various medical applications (Litvinchuk et al., 2021).

Antihistaminic and Anti-Inflammatory Properties

  • Novel thieno[2,3-d]pyrimidinones, structurally related to thiazolo[3,2-a]pyrimidinones, have shown significant H1-antihistaminic activity, as well as antimicrobial properties. These findings indicate potential applications in treating allergies and inflammatory conditions (Singh et al., 2019).

properties

Product Name

7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone

Molecular Formula

C15H10N4O2S

Molecular Weight

310.3 g/mol

IUPAC Name

7-(quinazolin-4-yloxymethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C15H10N4O2S/c20-13-7-10(18-15-19(13)5-6-22-15)8-21-14-11-3-1-2-4-12(11)16-9-17-14/h1-7,9H,8H2

InChI Key

YTXIFHZCLNEEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC3=CC(=O)N4C=CSC4=N3

solubility

46.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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